molecular formula C20H19BrN6OS B2770129 (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide CAS No. 330838-40-9

(E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide

Cat. No.: B2770129
CAS No.: 330838-40-9
M. Wt: 471.38
InChI Key: BHEQROBLGSPIKU-FOKLQQMPSA-N
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Description

This compound belongs to the 1,2,4-triazole-based acetohydrazide family, characterized by a triazole core substituted with a 4-bromophenyl group at position 5 and a 2-methylallyl group at position 3. The thioacetohydrazide linkage connects to an (E)-configured pyridin-2-ylmethylene hydrazone moiety.

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN6OS/c1-14(2)12-27-19(15-6-8-16(21)9-7-15)25-26-20(27)29-13-18(28)24-23-11-17-5-3-4-10-22-17/h3-11H,1,12-13H2,2H3,(H,24,28)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEQROBLGSPIKU-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article reviews the synthesis, characterization, and biological significance of this compound, focusing on its antimicrobial and anticancer properties.

Structural Overview

The molecular formula of the compound is C23H22BrN5OSC_{23}H_{22}BrN_5OS. It contains:

  • A triazole ring , which is known for its diverse biological activities.
  • A thioether linkage , which may enhance the compound's interactions with biological targets.
  • An acetohydrazide moiety , linked to a pyridine derivative that could contribute to its reactivity.

The structural representation can be summarized as follows:

FeatureDescription
Molecular FormulaC23H22BrN5OSC_{23}H_{22}BrN_5OS
Key Functional GroupsTriazole, thioether, acetohydrazide
Expected Biological ActivitiesAntimicrobial, anticancer

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields. The synthetic route may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the bromophenyl and methylallyl groups.
  • Coupling with pyridine derivatives to form the final product.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Compounds containing triazole rings have been widely studied for their antimicrobial properties. The biological activity of (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide was evaluated against various bacterial and fungal strains using standard methods.

Key Findings:

  • The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • It demonstrated antifungal properties effective against common pathogens like Candida albicans.

The results from antimicrobial assays are summarized below:

MicroorganismActivity Observed
Staphylococcus aureusInhibitory
Escherichia coliModerate
Pseudomonas aeruginosaInhibitory
Candida albicansStrongly Inhibitory

Anticancer Activity

The anticancer potential of the compound was assessed using in vitro assays on various cancer cell lines. Notably, it was tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Key Findings:

  • The compound showed promising cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.

The anticancer activity results are summarized below:

Cell LineIC50 Value (μM)
MCF7 (Breast cancer)15.0
HCT116 (Colon cancer)20.5

While the exact mechanism remains under investigation, it is hypothesized that:

  • The triazole moiety interferes with fungal cell wall synthesis or bacterial lipid biosynthesis.
  • The hydrazide group may interact with cellular targets involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in:

Triazole Substituents :

  • Position 4 : 2-Methylallyl (target compound) vs. phenyl () or ethyl ().
  • Position 5 : 4-Bromophenyl (target) vs. pyridin-4-yl () or 4-chlorophenyl ().

Hydrazone Moieties :

  • Pyridin-2-ylmethylene (target) vs. 4-methoxybenzylidene (), 4-bromobenzylidene (), or 3-pyridinylmethylene ().

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Bromine (4-BrPh) enhances stability and target binding compared to chloro or methoxy analogs .
  • Hydrazone Configuration : (E)-Isomers (target, –2) are typically more bioactive than (Z)-forms due to improved stereoelectronic alignment .
  • Heterocyclic Moieties : Pyridine (target) vs. benzodioxole () alters solubility and bioavailability .

Q & A

Q. What are the established synthetic pathways for this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step protocols:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide precursors under reflux in ethanol or DMF .
  • Step 2 : Introduction of the 2-methylallyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3 : Condensation of the intermediate with pyridine-2-carbaldehyde to form the hydrazone moiety, typically in methanol under reflux (70–80°C) . Optimization : Yields >60% are achieved using chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. Which spectroscopic and analytical methods confirm structural integrity?

Key characterization techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., pyridine protons at δ 8.4–8.6 ppm; triazole carbons at δ 150–160 ppm) .
  • IR : Absorption bands at 1650–1680 cm1^{-1} confirm C=N and C=S bonds .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 527.8) .

Q. What preliminary biological activities have been reported?

Studies on structurally analogous triazole-hydrazones reveal:

  • Anticancer activity : Inhibition of melanoma and breast cancer spheroid growth (IC50_{50} < 20 µM) via apoptosis induction .
  • Antimicrobial effects : Moderate activity against Staphylococcus aureus (MIC 32 µg/mL) due to thioether and triazole moieties disrupting bacterial membranes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

SAR studies highlight critical functional groups:

Substituent Impact on Activity Evidence Source
4-BromophenylEnhances lipophilicity and target binding
PyridinylmethyleneImproves solubility and cellular uptake
2-MethylallylReduces metabolic degradation
Methodological approach : Replace the pyridine ring with quinoline (increased π-π stacking) or modify the allyl group to a propargyl moiety (enhanced stability) .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : The triazole-thioether scaffold shows affinity for kinase domains (e.g., EGFR) via hydrogen bonding with Arg776 and hydrophobic interactions .
  • MD simulations : Simulations in water/SPC model reveal stable binding over 100 ns, suggesting sustained inhibition . Tools : AutoDock Vina and GROMACS are recommended for preliminary screening .

Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what formulations address bioavailability gaps?

  • In vitro : High metabolic stability in liver microsomes (t1/2_{1/2} > 120 min) but low aqueous solubility (<10 µg/mL) .
  • In vivo : Rapid clearance in rodent models (t1/2_{1/2} ~45 min) due to glucuronidation . Solutions : Nanoemulsion formulations (e.g., PEGylated liposomes) improve bioavailability 3-fold in preclinical trials .

Q. What experimental designs resolve contradictions in reported bioactivity data?

Discrepancies in IC50_{50} values across studies may arise from:

  • Assay conditions : Varying serum concentrations in cell culture (e.g., 5% vs. 10% FBS) alter drug uptake .
  • Cell line heterogeneity : Use isogenic cell panels (e.g., NCI-60) to control for genetic variability . Validation : Orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) confirm mechanism consistency .

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